molecular formula C18H14Cl2N2O2 B3473907 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B3473907
M. Wt: 361.2 g/mol
InChI Key: IEMFLACBSGWUIW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione (CAS: 303035-87-2) is a heterocyclic compound with the molecular formula C₁₈H₁₄Cl₂N₂O₂ and a molecular weight of 361.222 g/mol. Its structure comprises a pyrrole-2,5-dione core substituted with:

  • A 3,4-dimethylphenylamino group at position 4,
  • A 2-chlorophenyl group at position 1,
  • A chlorine atom at position 3 .

This compound belongs to the class of 1H-pyrrole-2,5-dione derivatives, which are recognized for their diverse pharmacological activities, including kinase inhibition and antiproliferative effects. While its specific biological targets remain under investigation, structural analogs of this compound have demonstrated roles in cancer therapy and DNA repair modulation.

Properties

IUPAC Name

3-chloro-1-(2-chlorophenyl)-4-(3,4-dimethylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-10-7-8-12(9-11(10)2)21-16-15(20)17(23)22(18(16)24)14-6-4-3-5-13(14)19/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMFLACBSGWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3,4-dimethylaniline to form an intermediate Schiff base, which is then cyclized with maleic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione and related pyrrole-2,5-dione derivatives:

Compound Name Structural Features Biological Activity Key Findings References
Target Compound 3-chloro, 2-chlorophenyl, 3,4-dimethylphenylamino Under investigation; potential kinase/DNA repair modulation Distinct substitution pattern may enhance lipophilicity and target specificity
RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione) 3-chloro, 3,4-dichlorophenyl, 4-morpholinyl RAD51 inhibitor; disrupts homologous recombination IC₅₀ ~30 µM; induces synthetic lethality in BRCA-deficient cancers
SB415286 3-[(3-chloro-4-hydroxyphenyl)amino], 4-(2-nitrophenyl) GSK-3β inhibitor (IC₅₀ = 78 nM) Enhances β-catenin signaling; used in neurodegenerative disease research
SB216763 3-(2,4-dichlorophenyl), 4-(1-methyl-1H-indol-3-yl) GSK-3β inhibitor (IC₅₀ = 34 nM) Potent neuroprotective effects in Alzheimer’s models
Compound 2a 3-chloro, 4-chlorobenzyl, 3-(trifluoromethyl)phenylamino Antiproliferative agent (GI₅₀ = 1.0–1.6 × 10⁻⁸ M in colon cancer) High potency linked to trifluoromethyl group’s electron-withdrawing effects
3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione 3-chloro, 4-chloroanilino, 2,3-dimethylphenyl Unknown; structural analog Similar backbone but lacks dimethylphenylamino group; lower predicted solubility

Key Structural and Functional Insights

Substitution Patterns Dictate Activity: Chlorine Positioning: The 3-chloro group is conserved across analogs (e.g., RI-1, SB415286), suggesting its role in stabilizing interactions with hydrophobic binding pockets . Aromatic Substituents: The 2-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in RI-1, which is critical for RAD51 binding .

Biological Target Diversity: While RI-1 targets RAD51 (DNA repair protein), SB415286 and SB216763 inhibit GSK-3β (kinase involved in metabolism and apoptosis). This divergence highlights how minor structural changes redirect activity toward distinct pathways .

Physicochemical Properties: The 3,4-dimethylphenylamino group in the target compound increases lipophilicity (predicted logP ~4.2) compared to SB415286 (logP ~3.1), which may influence blood-brain barrier penetration .

Biological Activity

The compound 3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione is a member of the pyrrole-2,5-dione class, which has garnered attention in medicinal chemistry for its potential biological activity. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound, particularly in cancer treatment.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with appropriate amines under controlled conditions. The general synthetic route can be summarized as follows:

  • Starting Material : 3,4-Dichloro-1H-pyrrole-2,5-dione.
  • Reagents : 2-Chlorophenylamine and 3,4-Dimethylphenylamine.
  • Solvent : Ethanol or another suitable solvent.
  • Reaction Conditions : Heat under reflux for several hours.

This method allows for the introduction of various substituents that can significantly influence the biological properties of the resulting pyrrole derivatives.

The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. The compound has been shown to interact with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Colon Cancer Cell Lines : The compound has shown inhibitory concentrations (GI50) in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) against HCT-116 and SW-620 cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineGI50 Concentration (M)Reference
HCT-1161.0×1081.0\times 10^{-8}Dubinina et al., 2007
SW-6201.6×1081.6\times 10^{-8}Garmanchuk et al., 2013a
Colo-205Not specifiedGarmanchuk et al., 2013b

Toxicity Profile

In addition to its anticancer properties, preliminary studies suggest that this compound has a favorable toxicity profile, showing low toxicity in animal models . This characteristic is crucial for the development of therapeutics aimed at chronic diseases like cancer.

Case Studies

In a notable study conducted by Kuznietsova et al., the compound was tested in a rat model for chemically induced colon cancer. The results indicated a significant reduction in tumor growth compared to control groups . This finding supports the potential use of this compound as a targeted therapy for colon cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2-chlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

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